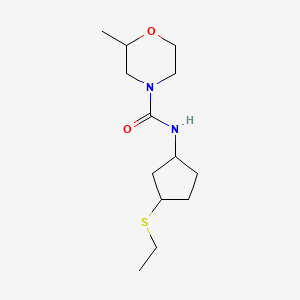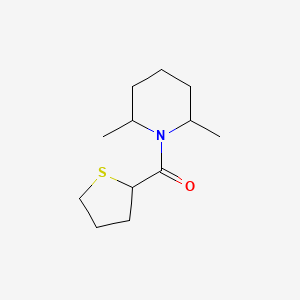
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway, leading to the suppression of downstream signaling events and ultimately inducing cell death in B-cells. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is highly selective for BTK and has minimal off-target effects, making it a promising therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit proliferation and migration of cancer cells, and enhance the anti-tumor immune response. N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has also been shown to have minimal effects on normal B-cell function, suggesting a favorable safety profile.
実験室実験の利点と制限
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce cell death in B-cells, and its potential for combination therapy with other targeted agents. However, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide also has limitations, including its relatively short half-life, which may require frequent dosing in preclinical models, and its potential for off-target effects at higher concentrations.
将来の方向性
Several future directions for N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide research are currently being explored, including:
1. Combination therapy with other targeted agents, such as venetoclax, ibrutinib, or checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance mechanisms.
2. Evaluation of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenström macroglobulinemia.
3. Development of more potent and selective BTK inhibitors, potentially with longer half-lives and improved pharmacokinetic properties.
4. Investigation of the role of BTK inhibition in the tumor microenvironment and the immune response to cancer.
In conclusion, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical studies. Further research is needed to fully understand its potential as a therapeutic option for B-cell malignancies and to explore potential combination strategies and future directions.
合成法
The synthesis of N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentyl ring, and the introduction of the morpholine and carboxamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In addition, N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide has shown synergy with other targeted therapies, such as venetoclax and ibrutinib, suggesting potential combination treatment strategies.
特性
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-3-18-12-5-4-11(8-12)14-13(16)15-6-7-17-10(2)9-15/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENJVZCKCTRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)-2-methylmorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)

![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)